3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole
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Overview
Description
3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the epoxide group (oxiran-2-ylmethyl) and the dichloro substitution on the carbazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,6-dichlorocarbazole.
Epoxidation: The introduction of the oxiran-2-ylmethyl group is achieved through an epoxidation reaction. This can be done by reacting 3,6-dichlorocarbazole with an appropriate epoxidizing agent such as epichlorohydrin under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as sodium hydroxide or potassium carbonate to facilitate the epoxidation process. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or to open the epoxide ring.
Substitution: The chlorine atoms on the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of dechlorinated or ring-opened products.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-dichlorocarbazole: Lacks the epoxide group, making it less reactive in certain chemical reactions.
9-(oxiran-2-ylmethyl)-9H-carbazole: Lacks the dichloro substitution, which may affect its biological activity and chemical reactivity.
Uniqueness
3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is unique due to the presence of both the dichloro substitution and the epoxide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,6-dichloro-9-(oxiran-2-ylmethyl)carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKPSQDZHVQBOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379558 |
Source
|
Record name | 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65679-71-2 |
Source
|
Record name | 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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